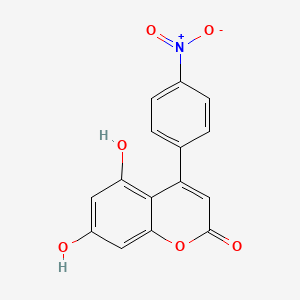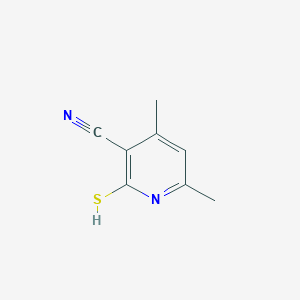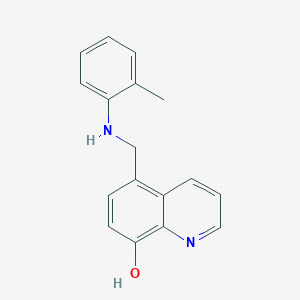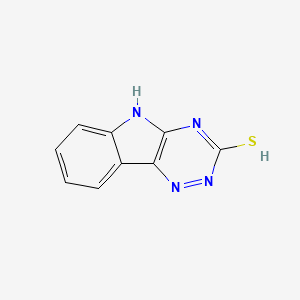
5,7-Dihydroxy-4-(4-nitrophenyl)chromen-2-one
Overview
Description
5,7-Dihydroxy-4-(4-nitrophenyl)chromen-2-one is a useful research compound. Its molecular formula is C15H9NO6 and its molecular weight is 299.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,7-Dihydroxy-4-(4-nitrophenyl)chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dihydroxy-4-(4-nitrophenyl)chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectral Analysis and DFT Investigation : This study involved spectroscopic analysis and quantum mechanical studies of flavonoid compounds, including 5,7-Dihydroxy-4-(4-nitrophenyl)chromen-2-one. It explored their interaction with graphene, leading to enhanced physicochemical properties and potential biological activity. Molecular docking studies were also conducted to predict biological activity (Al-Otaibi et al., 2020).
Antimicrobiotic and Anti-Inflammatory Effects : Another study identified 5,7-Dihydroxy-4-(4-nitrophenyl)chromen-2-one as an isoflavone isolated from Belamcanda chinensis, noted for antimicrobiotic and anti-inflammatory effects (Liu et al., 2008).
Synthesis in Medicinal Chemistry : A research focused on the synthesis of Warfarin and its analogues, including 5,7-Dihydroxy-4-(4-nitrophenyl)chromen-2-one, for their potential use in medicinal chemistry (Alonzi et al., 2014).
Nitroxyl Imaging in Living Cells : This study developed a near-infrared fluorescent probe using derivatives of 5,7-Dihydroxy-4-(4-nitrophenyl)chromen-2-one for imaging nitroxyl in living cells, which is important for understanding biological mechanisms (Zhang et al., 2020).
Chemical Sensing Applications : Research on colorimetric recognition of Cu2+ and CN− in aqueous solutions used asymmetric coumarin-conjugated naphthol groups based on 5,7-Dihydroxy-4-(4-nitrophenyl)chromen-2-one, demonstrating its utility in chemical sensing (Jo et al., 2014).
Cytotoxic Flavonol Glycosides Research : A study identified new compounds related to 5,7-Dihydroxy-4-(4-nitrophenyl)chromen-2-one in the leaves of Triplaris cumingiana, evaluating their cytotoxic activities against human cancer cell lines (Hussein et al., 2005).
Antimicrobial and Antitumor Screening : A series of fluorescent derivatives of 5,7-Dihydroxy-4-(4-nitrophenyl)chromen-2-one were synthesized, showing significant antimicrobial activities against various bacterial strains and cytotoxic activity against human cell lines (Abd-El-Aziz et al., 2016).
Catalysis in Organic Synthesis : This compound has been used in the synthesis of pyrano[3,2-c]chromen-5(4H)-ones, highlighting its role in catalysis and organic synthesis (Fekri et al., 2018).
Photovoltaic Properties in Solar Cells : A study investigated the electronic and photovoltaic properties of chromen-2-one-based organic dyes, including derivatives of 5,7-Dihydroxy-4-(4-nitrophenyl)chromen-2-one, for use in dye-sensitized solar cells (Gad et al., 2020).
Inhibition of Cytosolic Carbonic Anhydrases : Compounds including derivatives of 5,7-Dihydroxy-4-(4-nitrophenyl)chromen-2-one were studied as inhibitors of human carbonic anhydrase, which has implications in medical research (Basaran et al., 2008).
properties
IUPAC Name |
5,7-dihydroxy-4-(4-nitrophenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO6/c17-10-5-12(18)15-11(7-14(19)22-13(15)6-10)8-1-3-9(4-2-8)16(20)21/h1-7,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRVDWLREFHUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)OC3=CC(=CC(=C23)O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dihydroxy-4-(4-nitrophenyl)chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B7726975.png)
![3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione](/img/structure/B7726976.png)

![ethyl 2,4-dimethyl-5-{[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate](/img/structure/B7727000.png)
![ethyl 2,4-dimethyl-5-{[(6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate](/img/structure/B7727008.png)

![N-[(2,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B7727015.png)
![N-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B7727026.png)
![3-[5-(4-Bromophenyl)-7-(3-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B7727034.png)
![3-[7-(3-Bromophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B7727042.png)
![3-[7-(3-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B7727048.png)
![3-[7-(3-Bromophenyl)-5-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B7727069.png)

